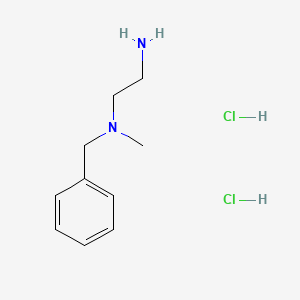
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride typically involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction of N-benzyl-2-chloro-N-methyl-ethanamine: This intermediate is reacted with a base such as sodium hydroxide or potassium carbonate.
Formation of the diamine: The reaction mixture is then heated to promote the formation of N1-Benzyl-N1-methylethane-1,2-diamine.
Conversion to dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-Benzyl-N1-methylethane-1,2-diamine oxide, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar structure but lacks the benzyl group, making it less reactive in certain contexts.
N-Methyl-1,2-benzenediamine dihydrochloride: This compound has a similar diamine structure but with different substituents, leading to different reactivity and applications.
Uniqueness
N1-Benzyl-N1-methylethane-1,2-diamine dihydrochloride is unique due to its combination of benzyl and methyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N'-benzyl-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;;/h2-6H,7-9,11H2,1H3;2*1H |
InChI Key |
ARVAJXRJADAQOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


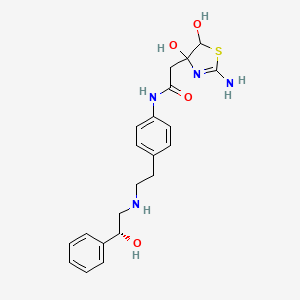
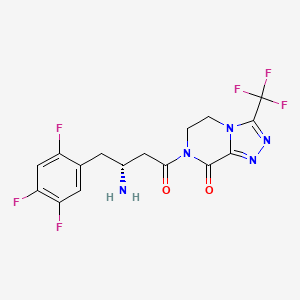
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
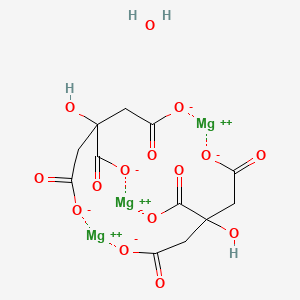
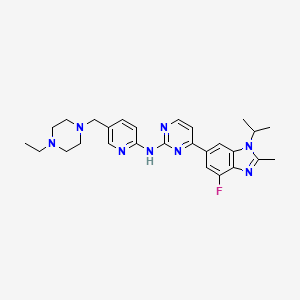
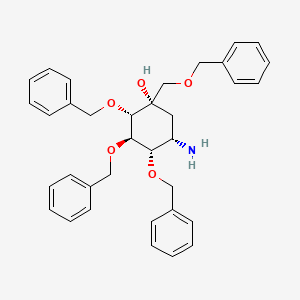
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
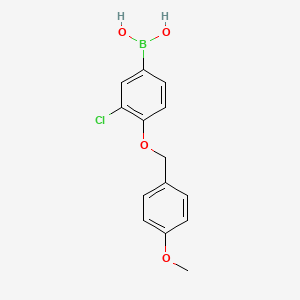

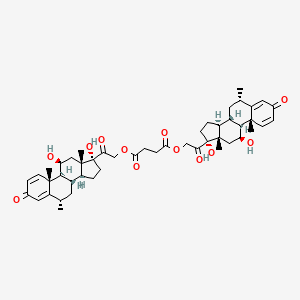
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
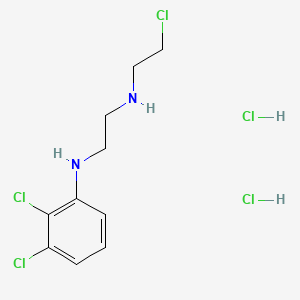
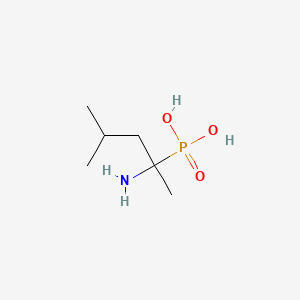
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
